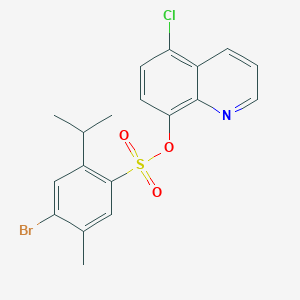

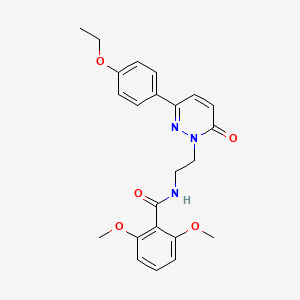

![molecular formula C9H15F3N2O4S B3008643 2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid CAS No. 2247107-94-2](/img/structure/B3008643.png)

2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored diverse variants of the molecular periphery using a readily available 2,6-diazaspiro[3.4]octane building block. Various azole substituents have been incorporated to create a small set of twelve compounds. These efforts led to the identification of a remarkably potent antitubercular lead with a minimal inhibitory concentration of 0.016 μg/mL .

Scientific Research Applications

Antitubercular Agent Development

The core structure of F84516 has been utilized in the development of potent antitubercular agents. A study explored the molecular periphery of the 2,6-diazaspiro[3.4]octane core, leading to the identification of a nitrofuran antitubercular lead with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv .

Diversity-Oriented Synthesis

F84516 serves as a building block in diversity-oriented synthesis strategies. This approach allows for the generation of a wide variety of compounds with potential biological activities by modifying the molecular periphery of the diazaspiro[3.4]octane core .

Drug Toxicity Reduction

Modifications of the molecular periphery of F84516-related compounds can lead to a reduction in systemic toxicity. This is particularly relevant for the development of nitrofuran-based drugs, where toxicity can be a significant concern .

Chemical Research and Development

With a high purity level (Min. 95%), F84516 is a valuable asset for advanced chemical research and development projects. Its molecular formula and weight make it suitable for various chemical synthesis and analytical applications .

Enzyme Reactivity Studies

The compound’s reactivity with bacterial enzyme machinery can be studied to understand the biotransformation of nitrofurans. This knowledge is crucial for designing compounds with targeted antimicrobial activity .

Future Directions

properties

IUPAC Name |

2-methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S.C2HF3O2/c1-12(10,11)9-5-7(6-9)2-3-8-4-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPBIGBAOYZWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2(C1)CCNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

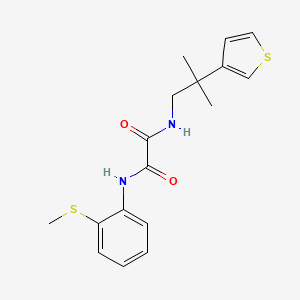

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)

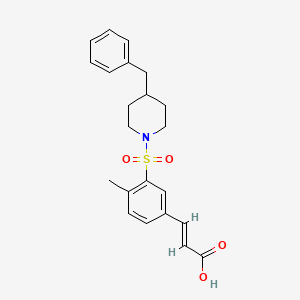

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

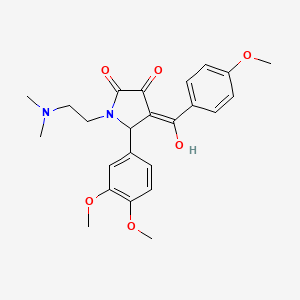

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)